molecular formula C16H17NO6 B8162153 Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester

Cat. No.: B8162153
M. Wt: 319.31 g/mol
InChI Key: NBSKLACMJQNRED-UHFFFAOYSA-N
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Description

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is a chemical compound with the molecular formula C18H18N6O5This compound is notable for its applications in bioorthogonal chemistry, particularly in the synthesis of radio ligands for positron emission tomography (PET) imaging systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester involves the reaction of pentanedioic acid derivatives with benzylamine and N-hydroxysuccinimide (NHS) esters. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester involves its functional groups:

    NHS Ester Group: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of the compound to biomolecules.

    Tetrazine Moiety: Participates in inverse electron demand Diels-Alder reactions with strained alkenes, forming stable covalent linkages.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is unique due to its combination of an NHS ester and a tetrazine moiety, allowing it to participate in both substitution and cycloaddition reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c18-13-9-10-14(19)17(13)23-16(21)8-4-7-15(20)22-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSKLACMJQNRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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